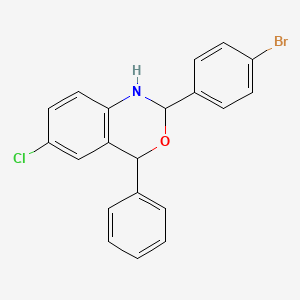![molecular formula C23H19FN4OS B11682359 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、ベンゾイミダゾールコア、スルファニル結合、およびヒドラジド部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の段階を伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体の縮合によって合成できます。
スルファニル基の導入: 次に、ベンゾイミダゾール誘導体をチオール化合物と反応させて、スルファニル基を導入します。
ヒドラジド部分の形成: 最後のステップは、スルファニル-ベンゾイミダゾール誘導体を適切なヒドラジドおよび4-フルオロベンズアルデヒドと還流条件下で反応させて、目的の化合物を生成することです。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: ヒドラジド部分は、対応するアミンを形成するために還元できます。
置換: ベンゾイミダゾールコアは、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、または求核剤などの試薬を適切な条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまな置換ベンゾイミダゾール誘導体。
科学研究への応用
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その独自の構造的特徴により、抗がん剤、抗ウイルス剤、および抗菌剤としての可能性が研究されています。
材料科学: この化合物の特性により、有機エレクトロニクスにおける使用や、高度な材料の構成要素としての候補となっています。
生物学的調査: 生物学的巨大分子との相互作用は、その作用機序と潜在的な治療的使用を理解するために興味深いものです。
科学的研究の応用
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。
分子標的: この化合物は、細胞プロセスに関与する酵素または受容体を標的とし、その活性を阻害または調節する可能性があります。
関与する経路: シグナル伝達経路、DNA複製、またはタンパク質合成を阻害し、その生物学的効果に寄与する可能性があります。
類似化合物の比較
類似化合物
- 2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-1-(3,4-ジメトキシフェニル)エチリデン]アセトヒドラジド
- 2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジド
独自性
2-[(1-ベンジル-1H-ベンゾイミダゾール-2-イル)スルファニル]-N'-[(E)-(4-フルオロフェニル)メチリデン]アセトヒドラジドは、フルオロフェニル基の存在により、類似の化合物と比較して、生物学的活性と安定性を高める可能性があります。フッ素原子は、化合物の電子特性に影響を与える可能性があり、さらなる研究開発のための貴重な候補となっています。
類似化合物との比較
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development.
特性
分子式 |
C23H19FN4OS |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19FN4OS/c24-19-12-10-17(11-13-19)14-25-27-22(29)16-30-23-26-20-8-4-5-9-21(20)28(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)/b25-14+ |
InChIキー |
LQWQSFQCOZRITD-AFUMVMLFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682285.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)

![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
